molecular formula C7H12O6 B15346477 3,4-o-Methylidenehexose CAS No. 56292-11-6

3,4-o-Methylidenehexose

Cat. No.: B15346477
CAS No.: 56292-11-6
M. Wt: 192.17 g/mol
InChI Key: PUFGZTGHLMWPQI-UHFFFAOYSA-N
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Description

3,4-o-Methylidenehexose is a chemical compound belonging to the class of hexoses, which are simple sugars with six carbon atoms. This compound is characterized by the presence of a methylidene group (-CH2-) at the 3 and 4 positions of the hexose ring. Hexoses are fundamental building blocks in biochemistry, playing crucial roles in energy metabolism and various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-o-Methylidenehexose typically involves the modification of existing hexose structures. One common method is the selective methylation of hexose derivatives using reagents such as methyl iodide in the presence of a strong base. The reaction conditions need to be carefully controlled to ensure the selective introduction of the methylidene group at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process would require precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-o-Methylidenehexose can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound to produce corresponding carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols.

  • Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms at specific positions on the hexose ring.

Major Products Formed:

  • Oxidation: Formation of hexose-derived carboxylic acids or ketones.

  • Reduction: Production of hexose-derived alcohols.

  • Substitution: Generation of halogenated hexose derivatives.

Scientific Research Applications

3,4-o-Methylidenehexose has several scientific research applications across various fields:

  • Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and glycoconjugates.

  • Biology: The compound is used in the study of carbohydrate metabolism and glycosylation processes in living organisms.

  • Industry: this compound is utilized in the production of biofuels and biodegradable materials.

Mechanism of Action

The mechanism by which 3,4-o-Methylidenehexose exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes involved in glycolysis or other metabolic processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Glucose: A common hexose with no methylidene group.

  • Fructose: Another hexose with a different arrangement of hydroxyl groups.

  • Mannose: A hexose with a similar structure but different stereochemistry.

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Properties

CAS No.

56292-11-6

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

2-[5-(1,2-dihydroxyethyl)-1,3-dioxolan-4-yl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C7H12O6/c8-1-4(10)6-7(5(11)2-9)13-3-12-6/h1,4-7,9-11H,2-3H2

InChI Key

PUFGZTGHLMWPQI-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(O1)C(C=O)O)C(CO)O

Origin of Product

United States

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